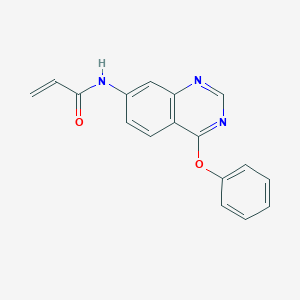
N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide, also known as PHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHQ belongs to the class of quinazolinone derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are important regulators of gene expression. N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has also been reported to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and proliferation. Furthermore, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been shown to exert various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of bacteria and fungi. In vivo studies have shown that N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide can reduce tumor growth and inflammation in animal models. However, the exact mechanisms underlying these effects are still under investigation.
实验室实验的优点和局限性
N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide is also readily available from commercial sources, making it easily accessible for researchers. However, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has some limitations, such as its potential toxicity and the need for careful handling and disposal. Moreover, the exact dose-response relationship of N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide is not well established, and further studies are needed to determine the optimal concentration for different applications.
未来方向
N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has great potential for future research, and several directions can be explored. One possible direction is to investigate the structure-activity relationship of N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide and its derivatives to optimize their biological activities. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide in vivo to determine its efficacy and safety. Moreover, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide can be used as a tool to study various biological processes, such as epigenetic regulation, cell signaling, and metabolism. Finally, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide can be further developed as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections.
Conclusion:
In conclusion, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide (N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide) is a promising chemical compound that has been extensively studied for its potential applications in various fields. N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been synthesized using a multi-step process, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has several advantages for lab experiments, but also some limitations that need to be addressed. Future research directions for N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide include optimizing its biological activities, studying its pharmacokinetics and pharmacodynamics, and developing it as a therapeutic agent for various diseases.
合成方法
The synthesis of N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide involves a multi-step process that starts with the reaction of 4-chloroaniline with ethyl acetoacetate to form 4-chloroquinazoline-2-one. This intermediate is then reacted with sodium methoxide and phenol to yield N-(4-phenoxyquinazolin-7-yl)acetamide, which is further treated with acetic anhydride to obtain the final product, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide. The synthesis of N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been optimized to produce high yields with good purity, making it suitable for various research applications.
科学研究应用
N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial activities. In biochemistry, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been used as a tool to study protein-protein interactions and enzyme kinetics. In molecular biology, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been employed in the development of fluorescent probes for imaging and detection of biomolecules.
属性
IUPAC Name |
N-(4-phenoxyquinazolin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-2-16(21)20-12-8-9-14-15(10-12)18-11-19-17(14)22-13-6-4-3-5-7-13/h2-11H,1H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQPQWUOQWSRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C(=NC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

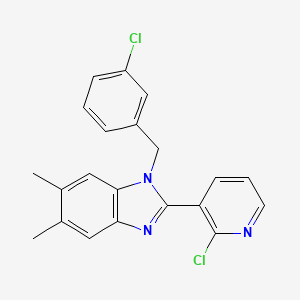
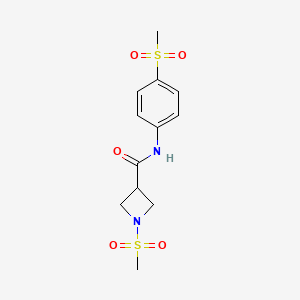
![2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride](/img/structure/B2707673.png)


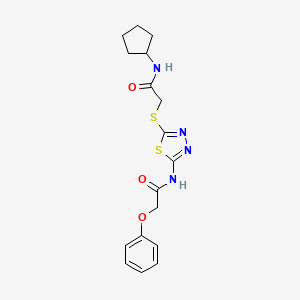

![{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2707679.png)
![4-Bromobenzo[d]isothiazole](/img/structure/B2707685.png)
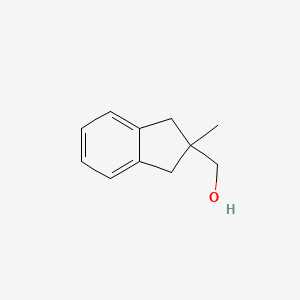
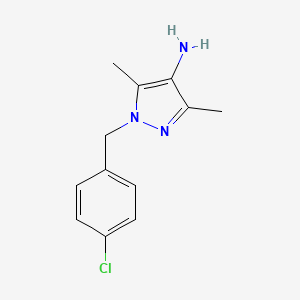
![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2707691.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)